

Spectroscopic Data for 4-(o-Methoxythiobenzoyl)morpholine: Information Not Available

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Compound of Interest

Compound Name: 4-(o-Methoxythiobenzoyl)morpholine

Cat. No.: B3911604

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An extensive search for spectroscopic data (NMR, IR, Mass Spectrometry) and associated experimental protocols for **4-(o-Methoxythiobenzoyl)morpholine** has yielded no specific results for this compound. Publicly available scientific databases and chemical literature do not appear to contain the requested characterization data for this particular molecule.

While information on related compounds such as 4-(thiobenzoyl)morpholine and other morpholine derivatives is accessible, these molecules differ in the substitution pattern of the phenyl ring, and their spectroscopic data cannot be reliably extrapolated to the ortho-methoxy substituted target compound.

Due to the absence of experimental data for **4-(o-Methoxythiobenzoyl)morpholine**, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations of the analytical workflow.

Researchers and scientists seeking this information may need to perform the synthesis and subsequent spectroscopic characterization of **4-(o-Methoxythiobenzoyl)morpholine** to obtain the necessary data.

General Experimental Protocols for Spectroscopic Analysis of Related Morpholine Derivatives

For researchers who may synthesize this compound, the following general methodologies are typically employed for the spectroscopic analysis of similar organic molecules and could be adapted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: Spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
- ^{13}C NMR: Spectra are usually acquired on the same instrument as ^1H NMR, operating at a corresponding frequency (e.g., 75, 100, or 125 MHz). The same deuterated solvents and internal standard are used.

Infrared (IR) Spectroscopy

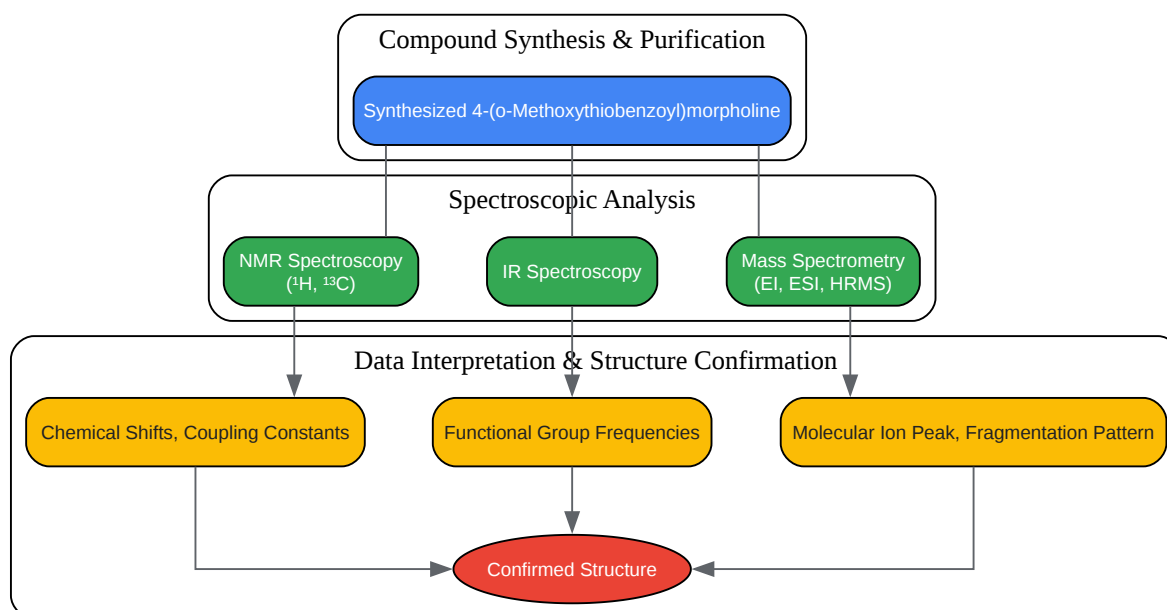
- IR spectra are often recorded using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) if oily, as a KBr pellet if solid, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Characteristic absorption bands are reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

- Mass spectra can be obtained using various ionization techniques. Electron Ionization (EI) is common for providing fragmentation patterns that aid in structural elucidation. Electrospray Ionization (ESI) is often used for determining the molecular weight of the compound, typically by observing the protonated molecule $[\text{M}+\text{H}]^+$. High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass and elemental composition.

Logical Workflow for Spectroscopic Analysis

For a novel compound like **4-(*o*-Methoxythiobenzoyl)morpholine**, a typical workflow for its spectroscopic characterization would follow a logical progression to confirm its structure and purity.



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